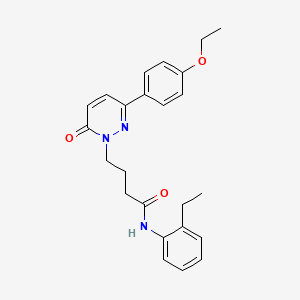

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide

Description

Properties

IUPAC Name |

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-ethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-3-18-8-5-6-9-21(18)25-23(28)10-7-17-27-24(29)16-15-22(26-27)19-11-13-20(14-12-19)30-4-2/h5-6,8-9,11-16H,3-4,7,10,17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAXKXVMTOPEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

The molecular formula of the compound is , with a molecular weight of 448.5 g/mol . The structure features a pyridazinone core linked to an ethoxyphenyl group and an ethyl-substituted phenyl amide.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N4O3 |

| Molecular Weight | 448.5 g/mol |

| CAS Number | 946216-39-3 |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyridazinone core through cyclization reactions.

- Introduction of the ethoxyphenyl group via nucleophilic substitution.

- Attachment of the N-(2-ethylphenyl) butanamide through amidation reactions.

Biological Activity

Recent studies have evaluated the biological activity of this compound, focusing on its anticancer and antioxidant properties.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyridazinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells, indicating potential as anticancer agents .

Antioxidant Activity

The antioxidant capacity was assessed using standard assays, revealing moderate activity compared to butylated hydroxyanisole (BHA). The compound's ability to scavenge free radicals suggests it may play a role in reducing oxidative stress .

The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could also interact with cellular receptors that mediate growth signals.

Case Studies

- Study on Cytotoxicity : A recent study evaluated various derivatives for their anticancer properties, finding that modifications in substituents significantly influenced their effectiveness against cancer cell lines .

- Antioxidant Evaluation : Another investigation focused on the antioxidant properties of similar compounds, highlighting their potential utility in preventing oxidative damage in cells .

Q & A

Q. 1.1. What are the critical parameters for synthesizing 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide with high yield?

Answer: Synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:

- Solvent selection : Ethanol or acetic acid is often used to enhance solubility and reaction efficiency .

- Catalysts : Acidic catalysts (e.g., HCl or H₂SO₄) facilitate cyclization and amide bond formation .

- Temperature control : Reactions often proceed at reflux (70–100°C) to optimize intermediate stability .

- Purity monitoring : Thin-layer chromatography (TLC) or HPLC is recommended for real-time reaction tracking .

Q. 1.2. Which analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic, ethoxy, and amide functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Purity assessment : Differential scanning calorimetry (DSC) detects polymorphic impurities .

Q. 1.3. How should researchers design initial biological assays to evaluate this compound’s potential activity?

Answer:

- In vitro screening : Use cell lines (e.g., cancer, inflammatory models) with dose-response curves (1–100 µM) to assess cytotoxicity or enzyme inhibition .

- Positive controls : Compare to known pyridazinone derivatives (e.g., anti-inflammatory agents like indomethacin) .

- Assay conditions : Maintain pH 7.4 and 37°C to mimic physiological environments .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies elucidate the role of substituents in pharmacological activity?

Answer:

- Functional group modulation : Replace the 4-ethoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) analogs to assess binding affinity .

- Bioisosteric replacement : Substitute the pyridazinone ring with pyrimidinone or triazinone moieties to evaluate metabolic stability .

- Quantitative SAR (QSAR) : Use computational tools (e.g., molecular docking) to correlate substituent lipophilicity (logP) with membrane permeability .

Q. 2.2. How can researchers reconcile contradictory data in biological activity across different assays?

Answer:

- Variable assay conditions : Standardize parameters like cell density, serum concentration, and incubation time to reduce variability .

- Mechanistic follow-up : Use Western blotting or ELISA to confirm target engagement (e.g., COX-2 inhibition for anti-inflammatory claims) .

- Orthogonal validation : Repeat assays in alternative models (e.g., primary cells vs. immortalized lines) .

Q. 2.3. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Salt formation : Convert the free base to hydrochloride or acetate salts to enhance aqueous solubility .

- Nanoparticle encapsulation : Use liposomal carriers to improve plasma half-life .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .

Q. 2.4. How can researchers elucidate the compound’s mechanism of action using enzyme kinetics?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., kinases, proteases) using fluorogenic substrates .

- Kinetic analysis : Apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy .

Data Interpretation and Experimental Design

Q. 3.1. How should researchers design a multi-parametric study to assess both efficacy and toxicity?

Answer:

- Dose-ranging : Test 3–5 log-spaced concentrations in parallel efficacy (e.g., tumor growth inhibition) and toxicity (e.g., hepatocyte viability) assays .

- Time-course analysis : Collect data at 24, 48, and 72 hours to distinguish acute vs. chronic effects .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) and power analysis to determine sample size .

Q. 3.2. What computational tools are recommended for predicting metabolic pathways?

Answer:

- In silico metabolism : Use software like Schrödinger’s ADMET Predictor or MetaSite to identify cytochrome P450 oxidation sites .

- Metabolite identification : Pair LC-MS/MS with databases (e.g., HMDB) to characterize phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.